C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride
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Description
The compound “C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride” is a derivative of the 1,3,4-oxadiazole scaffold . The 1,3,4-oxadiazole scaffold is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . It has been identified as having a wide variety of biological activities, particularly for cancer treatment .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves several steps. First, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives are prepared .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . This is followed by the use of a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring to prepare the final derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary depending on the specific substituents in the oxadiazole ring. For example, a derivative was reported to have a molecular weight of 401, a brown color, a yield of 59%, a melting point of 219–221 °C, and an Rf value of 0.7 .Mechanism of Action
The 1,3,4-oxadiazole scaffold has been found to have anticancer potential. It has been demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Future Directions
The 1,3,4-oxadiazole scaffold and its derivatives have shown promising results in cancer treatment . Future research could focus on further structural modifications to ensure high cytotoxicity towards malignant cells . Additionally, the exploration of other biological activities of these compounds could also be a potential direction for future research .
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10;/h2-5H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOURCOADVLLMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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